3H-吩噻嗪-3-酮

描述

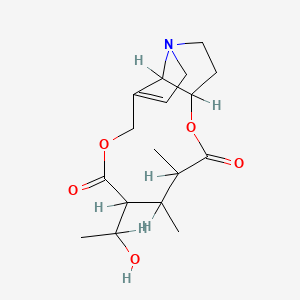

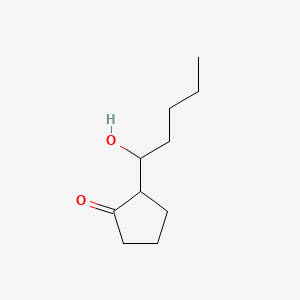

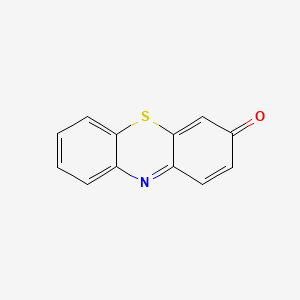

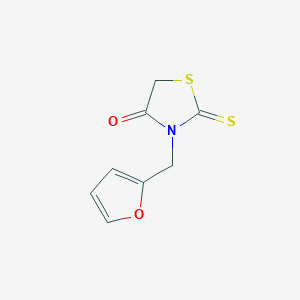

3H-Phenothiazin-3-one is a heterocyclic compound that belongs to the phenothiazine family. It is widely used in scientific research due to its unique chemical properties. In

科学研究应用

Photocatalysis in Organic Synthesis

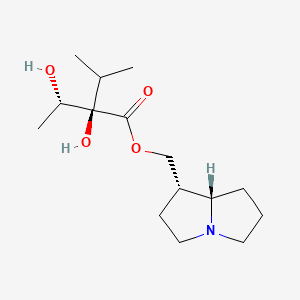

3H-Phenothiazin-3-one: has been identified as an effective photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides . This process is significant in organic synthesis as sulfoxides are prominent in many active pharmaceutical ingredients. The photocatalytic method employs a low catalyst loading, molecular oxygen as the sole oxidant, and a blue LED lamp as the irradiation source, making it a green chemistry approach.

Synthesis of Therapeutic Agents

Derivatives of 3H-Phenothiazin-3-one are synthesized for their therapeutic properties . These compounds are used in treating allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis. They also exhibit antiviral, antibacterial, antimicrobial, and anti-inflammatory activities, making them versatile in medical applications.

Antioxidant and Anticancer Applications

Phenothiazine derivatives, including 3H-Phenothiazin-3-one , are recognized for their antioxidant and anticancer properties . They are potent anti-psychotic agents and have been used in treatments for Parkinson’s disease. Their role in inhibiting enzymes like MALT1 protease, cholinesterase, and butyryl-cholinesterase is also noteworthy.

Optoelectronic Applications

Recent advances have highlighted the use of phenothiazine derivatives in optoelectronic applications due to their unique optical and electronic properties . 3H-Phenothiazin-3-one and its derivatives are used in developing materials for mechanochromism, aggregation-induced emission, phosphorescence, and sensor probes.

Fluoride Ion Sensing

Phenothiazine derivatives containing N–H groups have shown excellent chromic behavior in response to fluoride ions . The addition of fluoride ions induces a rapid change in emission color, which is highly selective and can be used for ratiometric sensing applications.

Electrochromism

The same phenothiazine derivatives that respond to fluoride ions also exhibit electrochromic properties . Electrochromic devices (ECDs) fabricated from these composites show reversible changes in color depending on the applied voltage, making them suitable for display technologies.

作用机制

Target of Action

3H-Phenothiazin-3-one, also known as 3-Phenothiazone, primarily targets sulfides . It acts as a photocatalyst for the photochemical oxidation of sulfides to sulfoxides . The compound is part of the phenothiazines family, which are known therapeutic agents for treating allergic conditions, asthma, cardiovascular disorders, and inhibitors of mammalian leukotrine biosynthesis .

Mode of Action

The compound interacts with its targets (sulfides) through a photochemical oxidation process . When excited by light, 3H-Phenothiazin-3-one generates reactive oxygen species (ROS), most commonly singlet oxygen (1O2) or a superoxide anion (O2. * ), which then reacts with the starting sulfide .

Biochemical Pathways

The primary biochemical pathway affected by 3H-Phenothiazin-3-one is the oxidation of sulfides to sulfoxides . This transformation is significant in organic chemistry as the sulfoxide moiety plays a prominent role in many active substances and is commonly found in pharmaceuticals .

Pharmacokinetics

It’s known that the compound has high stability and chemical inertness .

Result of Action

The result of 3H-Phenothiazin-3-one’s action is the oxidation of both alkyl-aryl and alkyl-alkyl sulfides to sulfoxides . This method is also applicable in the synthesis of known pharmaceutically active compounds like Modafinil and Sulforaphane .

Action Environment

The action of 3H-Phenothiazin-3-one is influenced by environmental factors such as light and oxygen. The compound requires a blue LED lamp as the irradiation source and molecular oxygen as the sole oxidant for its photocatalytic activity .

属性

IUPAC Name |

phenothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCCFHSXQHWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073912 | |

| Record name | 3H-Phenothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Phenothiazin-3-one | |

CAS RN |

581-30-6 | |

| Record name | Phenothiazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenothiazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOTHIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YML4NNP1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)

![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)

![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)